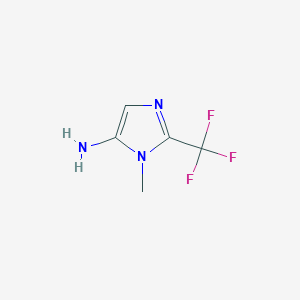

![molecular formula C7H5F3N4 B1446649 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-25-2](/img/structure/B1446649.png)

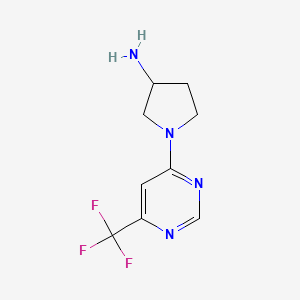

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Descripción general

Descripción

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a derivative of pyrazolo[1,5-a]pyrimidine (PP), a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have been identified as strategic compounds for optical applications . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific example of a synthesis reaction involves a mixture of 4-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, boronic acid, and K2CO3 in EtOH and water .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and allow for a wide range of structural modifications . The main synthesis route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Aplicaciones Científicas De Investigación

Fluorescent Probes in Biological Imaging

This compound has been identified as a strategic molecule for optical applications, particularly as fluorescent probes . Its photophysical properties, such as high quantum yields and excellent photostability, make it suitable for studying the dynamics of intracellular processes. The electron-donating groups at position 7 on the fused ring enhance absorption and emission behaviors, which are crucial for bioimaging applications.

Anticancer Therapeutics

The pyrazolo[1,5-a]pyrimidine core of the compound has shown significant potential in cancer therapeutics . Its ability to act as an antitumor scaffold has led to the development of new drugs with this core structure, aiming to improve the efficacy of cancer treatment.

Enzymatic Inhibitory Activity

Research has highlighted the compound’s enzymatic inhibitory activity, which could lead to the design of new drugs . By targeting specific enzymes within biological pathways, these compounds can be used to modulate various physiological processes, potentially leading to therapeutic applications.

Material Science

Due to its significant photophysical properties, this compound has attracted attention in material science . It can be used in the development of organic light-emitting devices and other materials that require stable and efficient fluorescence.

Chemosensors

The heteroatoms present in the compound make it a potential chelating agent for ions, which is beneficial for the development of chemosensors . These sensors can detect the presence of specific ions or molecules, which is valuable in environmental monitoring and diagnostics.

Synthetic Methodology

The compound’s simpler and greener synthetic methodology compared to other fluorophores like BODIPYS is noteworthy . This makes it an environmentally friendly option for synthesizing fluorescent molecules, which is increasingly important in sustainable chemistry practices.

Optical Applications

The tunable photophysical properties of the compound allow for its use in a variety of optical applications . By adjusting the structural components, solid-state emitters with desired emission intensities can be designed, which is useful in creating custom optical materials.

Biomarker for Lipid Droplets

In recent studies, the compound has been used as a biomarker for lipid droplets in cancer cells and normal cells . This application demonstrates the versatility of the compound in biological research, providing insights into cellular processes and disease mechanisms.

Direcciones Futuras

The future directions for research on 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties suggest potential applications in materials science .

Propiedades

IUPAC Name |

2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6-12-2-4(11)3-14(6)13-5/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNBEMAKMIJXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)

![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)

![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)